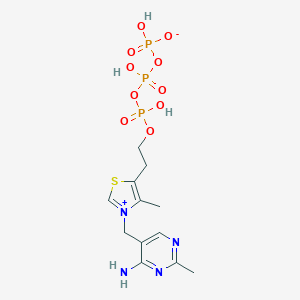
(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a category of organic compounds known for their complex synthesis and multifaceted properties. While the direct analysis of "(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate" is not available, related studies on similar compounds provide valuable information on synthesis methods, structural analysis, and properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical processes, including the use of key intermediates and various chemical reactions to achieve the desired molecular structure. For instance, the synthesis of trihydroxyphenylpropenes from vanillin and 3,5-dimethoxytoluene showcases the complexity of synthesizing multi-functionalized organic compounds (Hill, Macaulay, & MacLachlan, 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often determined using techniques such as X-ray crystallography. This allows for the detailed visualization of the molecular geometry and the confirmation of synthesized structures, providing insights into the arrangement of atoms within the compound.
Chemical Reactions and Properties
Chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, studies on the photophysical properties of methyl hydroxy benzoate derivatives reveal how substituents affect the compounds' luminescence and quantum yields, indicating the complex interplay between structure and chemical behavior (Kim et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Trihydroxyphenylpropene Derivatives
The synthesis of various trihydroxyphenylpropene derivatives involves key intermediates like methyl 2,3,5-tribenzyloxybenzoate, highlighting the importance of benzoate derivatives in chemical synthesis processes (Hill et al., 1987).
Chromatographic Chiral Resolution
Cellulose tribenzoate derivatives, including modifications on phenyl groups, demonstrate chiral recognition abilities as stationary phases for high-performance liquid chromatography, indicating their utility in chromatographic separation techniques (Okamoto et al., 1987).
Environmental and Photostability Studies
Photolysis of Herbicides
Studies on tribenuron-methyl, a sulfonylurea herbicide, involve understanding its photolysis on various surfaces like glass, soil, and plant surfaces. This sheds light on the environmental behavior of benzoate derivatives (Bhattacharjeel & Dureja, 2002).
Supramolecular Chemistry and Host-Guest Systems
Hexasulfanyl Analogues of Cyclotriveratrylene
The synthesis of hexasulfanyl analogues of cyclotriveratrylene, involving steps from methyl 3,4-di(hydroxy)benzoate, highlights the role of benzoate derivatives in the formation of supramolecular cavitand hosts, which are significant in host-guest chemistry (Little et al., 2014).
Synthesis of Radiotracers for Medical Imaging
Synthesis of CK1 Inhibitors as PET Radiotracers
The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, involving benzoate derivatives, for potential use as PET radiotracers in Alzheimer's disease imaging highlights the significance of benzoate derivatives in the development of diagnostic agents (Gao et al., 2018).
Propiedades
IUPAC Name |
(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLAWIOLBRAAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucopyranose 1,2,3,6-Tetrabenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)








